![molecular formula C18H19BrFNO2 B2813026 3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide CAS No. 1797354-14-3](/img/structure/B2813026.png)
3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide
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Overview
Description
The compound “3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide” is an amide with two aromatic rings attached to it. One of the aromatic rings has a bromine atom attached, and the other has a fluorine atom attached. The amide functional group is attached to a propyl chain, which in turn is attached to the aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, which would show a strong peak in an infrared (IR) spectrum due to the C=O bond. The aromatic rings would show characteristic peaks in both the IR and nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could undergo further substitution reactions, and the amide bond could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the aromatic rings would likely make it relatively non-volatile and could also influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Compounds similar to "3-(2-bromophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)propanamide" have been synthesized and characterized for various purposes, including exploring their potential as therapeutic agents or for studying their chemical properties. For example, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involved coupling reactions that are foundational in medicinal chemistry research, aiming to develop compounds with potential biological activities (Manolov, Ivanov, & Bojilov, 2020).
Antibacterial and Antifungal Applications
Derivatives of propanamide, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine and its condensation products, have shown significant antibacterial activity. These findings highlight the potential of propanamide derivatives in developing new antimicrobial agents (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Anticancer Research
Studies on derivatives like 3-[(4-methoxyphenyl)amino]propanehydrazide indicate these compounds can exhibit notable antioxidant and anticancer activities. Specific derivatives have shown to be significantly effective against human cancer cell lines, suggesting their utility in developing new anticancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Radiotracer Development
Compounds with structural similarities have been explored for their potential as radiotracers in positron emission tomography (PET), a powerful tool in medical imaging. These compounds can help in studying various biological targets within the body, enhancing our understanding of diseases at a molecular level (Katoch-Rouse & Horti, 2003).
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFNO2/c1-23-17(14-6-4-7-15(20)11-14)12-21-18(22)10-9-13-5-2-3-8-16(13)19/h2-8,11,17H,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYAZFSZQOOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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